Sulfabenzamide is an antimicrobial agent often used in conjunction with sulfathiazole and sulfacetamide as a topical intravaginal antibacterial preparation.
Sulfabenzamide is a sulfonamide antibacterial agent used alone or with sulfathiazole and sulfacetamide as a topical, intravaginal antibacterial preparation.
Sulfabenzamide
CAS No.: 127-71-9
Cat. No.: VC20740536
Molecular Formula: C13H12N2O3S
Molecular Weight: 276.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 127-71-9 |
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Molecular Formula | C13H12N2O3S |
Molecular Weight | 276.31 g/mol |
IUPAC Name | N-(4-aminophenyl)sulfonylbenzamide |
Standard InChI | InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) |
Standard InChI Key | PBCZLFBEBARBBI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N |
Melting Point | 181.5 °C |
Chemical Identity and Structure
Sulfabenzamide (N-[(4-Aminophenyl)sulfonyl]benzamide) is a sulfonamide antibacterial agent characterized by a benzamido substituent on the nitrogen atom. It belongs to the broader class of sulfonamide antibiotics, which have been historically significant in treating bacterial infections .
Basic Identification
Sulfabenzamide is identified by the following characteristics:
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Chemical name: N-[(4-Aminophenyl)sulfonyl]benzamide
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Common synonyms: N-sulfanilylbenzamide, N-Benzoylsulfanilamide, sulfabenzoylamide
Structural Composition
The percent composition of Sulfabenzamide reveals its elemental distribution:
The chemical structure features a sulfonamide group connecting an amino-substituted benzene ring with a benzamide group. The coordination of this compound to metals occurs through the nitrogen and oxygen atoms of the sulfonamide group, as confirmed by spectroscopic analysis .
Physical Properties
Sulfabenzamide possesses specific physical characteristics that influence its pharmaceutical applications and formulation considerations.
Appearance and Form
The compound appears as a white to almost white powder that can form long, hexagonal prisms when crystallized from 60% alcohol .
Physical Constants
The following table summarizes the key physical properties of Sulfabenzamide:
Pharmaceutical Applications
Sulfabenzamide has been utilized in various pharmaceutical formulations, primarily as an antibacterial agent in topical preparations.
Therapeutic Uses
The primary therapeutic application of Sulfabenzamide has been as an antimicrobial agent for treating specific infections:
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Used as an ingredient in topical and vaginal preparations to treat certain infections
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Often employed in conjunction with sulfathiazole and sulfacetamide as a topical intravaginal antibacterial preparation
Regulatory Status
Despite its historical use, Sulfabenzamide has faced regulatory changes:
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It remains listed in various chemical and pharmaceutical databases, suggesting continued research interest despite its discontinued status in the United States
Synthesis and Chemical Properties
The synthesis of Sulfabenzamide follows specific chemical pathways and demonstrates distinct chemical behaviors.
Synthesis Methods
Recent Research Findings
Recent scientific investigations have expanded our understanding of Sulfabenzamide's potential applications beyond its traditional use as an antibacterial agent.
Metal Complex Formation
Research has demonstrated that Sulfabenzamide can form complexes with various metals:
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The synthesis and spectroscopic characterization of metal complexes using Sulfabenzamide as a ligand have been reported
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Spectroscopic methods including ¹H NMR, UV-Vis, FTIR, and XRD have confirmed the coordination of Sulfabenzamide to metals through the nitrogen and oxygen atoms of the sulfonamide group
Antimicrobial Activity of Metal Complexes
The metal complexes of Sulfabenzamide have shown promising antimicrobial properties:
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Sulfabenzamide metal complexes demonstrated activity against both Gram-positive and Gram-negative bacterial strains
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These complexes exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1.000 to 2.000 g/mL
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In comparison, related sulfamethoxazole complexes showed MIC values from 0.125 to 2.000 g/mL, with the Zn(II) sulfamethoxazole complex displaying enhanced activity compared to the free ligand drug
This research suggests potential new applications for Sulfabenzamide in the development of novel antimicrobial compounds through metal complexation.
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